3-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-fluorobenzene-1-sulfonamide
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Overview
Description
3-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-fluorobenzene-1-sulfonamide is a complex organic compound that features a benzofuran ring, a sulfonamide group, and halogen substituents
Scientific Research Applications
3-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-fluorobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies exploring its antimicrobial and antiviral properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-fluorobenzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a reaction between the benzofuran derivative and a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzofuran-2-carboxylic acid derivatives .
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as benzofuran-2-carboxylic acid and benzofuran-3-carboxamide share structural similarities with 3-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-fluorobenzene-1-sulfonamide.
Sulfonamide Derivatives: Other sulfonamide compounds, like sulfanilamide, also exhibit similar biological activities.
Uniqueness
The uniqueness of this compound lies in its combined structural features of a benzofuran ring, a sulfonamide group, and halogen substituents, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-chloro-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3S/c16-13-7-11(5-6-14(13)17)22(19,20)18-8-10-9-21-15-4-2-1-3-12(10)15/h1-7,10,18H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTBMRGYLQNHGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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